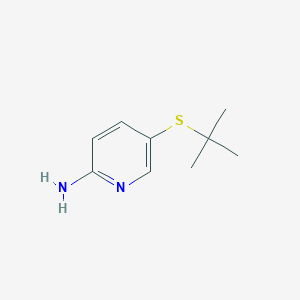
5-(Tert-butylsulfanyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butylthio)pyridin-2-amine: is an organic compound with the molecular formula C9H14N2S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The tert-butylthio group is attached to the fifth position of the pyridine ring, and an amino group is attached to the second position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-butylthio)pyridin-2-amine typically involves the introduction of the tert-butylthio group to a pyridine derivative. One common method is the nucleophilic substitution reaction where a tert-butylthiol is reacted with a halogenated pyridine derivative under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of 5-(tert-butylthio)pyridin-2-amine may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butylthio)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the substituents.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Halogenated reagents, bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-(tert-Butylthio)pyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in medicinal chemistry for the development of new drugs.
Medicine: The compound and its derivatives may have potential therapeutic applications. Research into their biological activities could lead to the discovery of new drugs for the treatment of various diseases.
Industry: In the industrial sector, 5-(tert-butylthio)pyridin-2-amine can be used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it a valuable component in the synthesis of high-performance polymers and other industrial products.
Mechanism of Action
The mechanism of action of 5-(tert-butylthio)pyridin-2-amine depends on its specific application. In medicinal chemistry, its biological activity may be related to its interaction with specific molecular targets such as enzymes or receptors. The tert-butylthio group and the amino group can participate in various interactions, influencing the compound’s binding affinity and activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
5-(tert-Butyl)pyridin-2-amine: Lacks the thio group, which may result in different reactivity and biological activity.
2-Amino-5-methylpyridine: Similar structure but with a methyl group instead of the tert-butylthio group.
5-(tert-Butylthio)pyridine:
Uniqueness: 5-(tert-Butylthio)pyridin-2-amine is unique due to the presence of both the tert-butylthio group and the amino group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H14N2S |
|---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
5-tert-butylsulfanylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2S/c1-9(2,3)12-7-4-5-8(10)11-6-7/h4-6H,1-3H3,(H2,10,11) |
InChI Key |
GPNDJOUZGOEGEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=CN=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















